molecular formula C21H29ClN4O2S B2765510 6-((4-chlorobenzyl)sulfonyl)-N-(3-(2-ethylpiperidin-1-yl)propyl)pyridazin-3-amine CAS No. 1357888-65-3

6-((4-chlorobenzyl)sulfonyl)-N-(3-(2-ethylpiperidin-1-yl)propyl)pyridazin-3-amine

Cat. No. B2765510
CAS RN: 1357888-65-3
M. Wt: 437
InChI Key: ZXZHNEAJYJQWFH-UHFFFAOYSA-N
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Description

6-((4-chlorobenzyl)sulfonyl)-N-(3-(2-ethylpiperidin-1-yl)propyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C21H29ClN4O2S and its molecular weight is 437. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Derivatives

Research has been focused on the synthesis of bioactive sulfonamide and amide derivatives incorporating similar structural motifs for antimicrobial, antifungal, and antimalarial activities. For instance, Bhatt, Kant, and Singh (2016) developed sulfonamide and amide derivatives containing a piperazine ring and an imidazo[1,2-b]pyridazine moiety with significant in vitro antimicrobial activity against various bacteria and also demonstrated antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Photoredox Catalysis

Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives, highlighting the utility in synthesizing functionalized alkynes and (E)-alkenes, which could be relevant for compounds with similar functional groups (Ociepa, Turkowska, & Gryko, 2018).

Antibacterial and Antifungal Agents

New heterocyclic compounds containing a sulfonamido moiety have been synthesized with potential as antibacterial agents. Azab, Youssef, and El‑Bordany (2013) focused on the development of heterocyclic compounds suitable for use as antibacterial agents, demonstrating the synthesis process and antibacterial activity of these novel compounds (Azab, Youssef, & El‑Bordany, 2013).

Development of Antiviral Agents

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing anti-tobacco mosaic virus activity, illustrating the antiviral potential of sulfonamide derivatives with chlorophenyl and thiadiazole groups (Chen et al., 2010).

Environmental and Agricultural Applications

The degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, highlights the environmental and agricultural applications of studying microbial interactions with sulfonylurea herbicides. Sharma, Banerjee, and Choudhury (2012) detailed the microbial degradation pathways, providing insight into environmental bioremediation techniques (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfonyl]-N-[3-(2-ethylpiperidin-1-yl)propyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN4O2S/c1-2-19-6-3-4-14-26(19)15-5-13-23-20-11-12-21(25-24-20)29(27,28)16-17-7-9-18(22)10-8-17/h7-12,19H,2-6,13-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZHNEAJYJQWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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